6beta-Hydroxyestradiol-17beta

Description

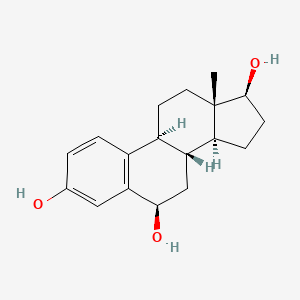

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-UXCAXZQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331474 | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-03-7 | |

| Record name | 6beta-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation of 6beta Hydroxyestradiol 17beta

Estradiol (B170435) 6beta-Monooxygenase (EC 1.14.99.11)

Estradiol 6beta-monooxygenase is the enzyme formally recognized for catalyzing the 6beta-hydroxylation of estradiol.

The fundamental chemical transformation catalyzed by estradiol 6beta-monooxygenase involves the introduction of a hydroxyl group at the 6beta position of the estradiol steroid nucleus. The substrates for this reaction are estradiol-17beta, a hydrogen donor (represented as AH2), and molecular oxygen (O2). wikipedia.orgqmul.ac.uk The products are 6beta-hydroxyestradiol-17beta, the oxidized donor (A), and water (H2O). wikipedia.orgqmul.ac.uk

This enzyme is a component of the broader androgen and estrogen metabolism pathway. wikipedia.org While its primary substrate is estradiol-17beta, some monooxygenases exhibit a wide range of substrate specificity. expasy.org For instance, research on the fungus Fusarium moniliforme has shown it can hydroxylate estradiol 3-methyl ether at the 6beta-position. nih.gov

According to the nomenclature committee of the International Union of Biochemistry and Molecular Biology (IUBMB), Estradiol 6beta-monooxygenase is assigned the Enzyme Commission (EC) number 1.14.99.11 . wikipedia.orgqmul.ac.ukexpasy.org This classification places it within the broad class of Oxidoreductases . wikipedia.orgqmul.ac.uk

Specifically, it belongs to the subclass of enzymes that act on paired donors, with O2 as the oxidant and incorporation or reduction of oxygen. wikipedia.org The systematic name for this enzyme is estradiol-17beta,hydrogen-donor:oxygen oxidoreductase (6beta-hydroxylating) . wikipedia.orgqmul.ac.uk It is also commonly referred to by the alternative name estradiol 6beta-hydroxylase . wikipedia.orgqmul.ac.ukexpasy.org Historically, this enzyme was classified under the EC number 1.14.1.10. qmul.ac.ukexpasy.org

| Classification Detail | Description |

| EC Number | 1.14.99.11 wikipedia.orgqmul.ac.ukexpasy.org |

| Enzyme Class | Oxidoreductases wikipedia.orgqmul.ac.uk |

| Systematic Name | estradiol-17beta,hydrogen-donor:oxygen oxidoreductase (6beta-hydroxylating) wikipedia.orgqmul.ac.uk |

| Alternative Name(s) | estradiol 6beta-hydroxylase wikipedia.orgqmul.ac.ukexpasy.org |

| Former EC Number | 1.14.1.10 qmul.ac.ukexpasy.org |

Cytochrome P450 (CYP) Isoforms in 6beta-Hydroxylation

The enzymatic activity described as estradiol 6beta-hydroxylase is predominantly carried out by members of the Cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These heme-containing monooxygenases are central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. psu.edu

Within the human liver, CYP3A4 and CYP3A5 are the principal isoforms responsible for the 6beta-hydroxylation of estradiol. nih.gov Studies using human liver microsomes have demonstrated that this compound is a significant metabolite of estradiol. nih.gov The formation of this metabolite shows a strong correlation with the activity of testosterone (B1683101) 6beta-hydroxylation, which is a well-established and selective marker for the combined activity of CYP3A4 and CYP3A5. nih.govresearchgate.net

While both enzymes contribute, the rate of metabolic conversion can differ. eur.nl For instance, in the 6beta-hydroxylation of testosterone, CYP3A5's activity has been reported to be about 10% of CYP3A4's in one study, while another found their activities to be similar. eur.nl Furthermore, CYP3A5 is known to catalyze the 6beta-hydroxylation of other steroids like progesterone (B1679170) and androstenedione. drugbank.com The central role of hepatic CYP3A4 and CYP3A5 in producing various hydroxyestrogen metabolites, including the 6beta form, is confirmed through experiments with selectively expressed human CYP enzymes. nih.gov

While CYP3A4 and CYP3A5 are primary in 6beta-hydroxylation, other CYP isoforms are major contributors to estradiol hydroxylation at different positions on the steroid ring. oup.comnih.gov

CYP1A1 : Primarily expressed in extrahepatic tissues, CYP1A1 displays high activity for estradiol 2-hydroxylation. oup.comnih.gov Importantly, it also catalyzes hydroxylation at several other sites, including the 6-alpha position, making it relevant to hydroxylation at the C6 carbon. oup.comnih.gov Its activity also extends to the 4-, 7alpha-, and 15alpha-positions. oup.comnih.gov

CYP1A2 : This isoform is a major enzyme for 2-hydroxylation of estradiol in the liver. psu.edunih.govnih.gov It also possesses some activity for 4-hydroxylation. oup.comnih.gov

CYP1B1 : Predominantly catalyzes the 4-hydroxylation of estradiol, producing the catechol estrogen 4-hydroxyestradiol (B23129). psu.edunih.gov This specificity contrasts with CYP1A1 and CYP1A2, which favor the 2-position. nih.gov CYP1B1 is expressed in estrogen-regulated tissues like the breast and uterus. wikipedia.org

CYP2C8 and CYP2C9 : Both of these isoforms are involved in the 2-hydroxylation of estradiol. nih.govwikipedia.org CYP2C8 also produces small quantities of 16alpha- and 16beta-hydroxylated metabolites. oup.com

CYP3A7 : This is the main CYP isoform found in the fetal liver. eur.nl It has a distinct and high catalytic activity for the 16α-hydroxylation of estrone (B1671321) but not estradiol. oup.comaacrjournals.org Its involvement in the 6β-hydroxylation of testosterone is considered minimal. eur.nl

| CYP Isoform | Primary Estradiol Hydroxylation Site(s) | Notes |

| CYP3A4 | 6beta , 2, 4, 16alpha, 16beta nih.govoup.comnih.gov | Major contributor to 6beta-hydroxylation in the liver. nih.gov |

| CYP3A5 | 6beta , 2, 4 nih.govoup.comnih.gov | Significant contributor to 6beta-hydroxylation in the liver. nih.gov |

| CYP1A1 | 2, 6alpha , 4, 7alpha, 15alpha oup.comnih.gov | Primarily extrahepatic; hydroxylates at the C6 position (alpha orientation). oup.comwikipedia.org |

| CYP1A2 | 2, 4 oup.comnih.gov | Major hepatic enzyme for 2-hydroxylation. psu.edunih.gov |

| CYP1B1 | 4 psu.edunih.gov | Favors 4-hydroxylation, unlike CYP1A1/1A2. nih.gov |

| CYP2C8 | 2, 16alpha, 16beta oup.comnih.gov | Also involved in 17beta-hydroxy dehydrogenation. researchgate.net |

| CYP2C9 | 2 oup.comnih.gov | Also involved in 17beta-hydroxy dehydrogenation. researchgate.net |

| CYP3A7 | 16alpha (of Estrone) oup.comaacrjournals.org | Major fetal liver isoform; minimal role in testosterone 6beta-hydroxylation. eur.nl |

Cofactor Requirements for 6beta-Hydroxylation

The hydroxylation of estradiol is an oxidative process that requires specific cofactors to proceed. The reaction catalyzed by estradiol 6beta-monooxygenase and the various CYP isoforms necessitates both molecular oxygen (O2) and a reducing agent, or electron donor. wikipedia.orgqmul.ac.uk

For the cytochrome P450-dependent reactions, the essential cofactor is nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) . nih.govoup.com The electrons from NADPH are transferred to the CYP enzyme via another protein, cytochrome P450 reductase . drugbank.com This flow of electrons is required to activate the molecular oxygen bound to the heme iron of the CYP enzyme, enabling the insertion of one oxygen atom into the estradiol substrate. drugbank.com Therefore, the complete system for the 6beta-hydroxylation of estradiol by CYP enzymes requires the substrate (estradiol), the specific CYP isoform (e.g., CYP3A4), cytochrome P450 reductase, NADPH, and molecular oxygen.

Mechanistic Studies of Steroid 6beta-Hydroxylation

The 6β-hydroxylation of steroids, a reaction prototypically catalyzed by cytochrome P450 3A4 (CYP3A4), proceeds through a well-established catalytic cycle common to most P450 enzymes. jst.go.jpmdpi.comnih.gov This intricate process involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the steroid substrate.

The catalytic cycle commences with the binding of the steroid substrate, such as estradiol, to the active site of the ferric (Fe³⁺) heme iron within the P450 enzyme. jst.go.jp This binding event displaces a water molecule that is typically coordinated to the heme iron in the resting state, leading to a change in the spin state of the iron from low-spin to high-spin. This spin-state shift increases the redox potential of the heme, facilitating the first electron transfer from its redox partner, NADPH-cytochrome P450 reductase. jst.go.jp

The one-electron reduction of the ferric heme iron results in a ferrous (Fe²⁺) state, which can then bind molecular oxygen (O₂). The resulting ferrous-dioxygen complex undergoes a second one-electron reduction, again supplied by NADPH-cytochrome P450 reductase, to form a transient, highly reactive peroxoanion species. mdpi.com Protonation of this species leads to the cleavage of the O-O bond, releasing a molecule of water and generating the principal oxidizing species, a high-valent iron(IV)-oxo porphyrin radical cation known as Compound I. jst.go.jpresearchgate.net

Compound I is a powerful oxidant responsible for abstracting a hydrogen atom from the substrate. mdpi.comnih.gov In the case of 6β-hydroxylation, a hydrogen atom is specifically abstracted from the 6β-position of the steroid nucleus. This initial hydrogen atom abstraction is a critical and often rate-limiting step in the hydroxylation reaction. nih.gov The resulting substrate radical then rapidly recombines with the hydroxyl group bound to the heme iron in a "rebound" mechanism, yielding the hydroxylated product, 6β-hydroxyestradiol-17β. nih.gov

Detailed Research Findings

Mechanistic studies, particularly those involving testosterone as a model substrate for steroid 6β-hydroxylation by CYP3A4, have provided significant insights into this process. These findings are largely applicable to the 6β-hydroxylation of estradiol due to the similar substrate structures and the primary role of CYP3A4 in both reactions.

Stereoselectivity: The hydroxylation reaction is highly stereoselective. Studies have demonstrated that CYP3A4 exclusively removes the 6β-hydrogen atom, not the 6α-hydrogen, and delivers the hydroxyl group to the β-face of the steroid. nih.gov This indicates a precise orientation of the substrate within the enzyme's active site.

Enzyme Control: The regioselectivity and stereoselectivity of the reaction are under strict enzymatic control. Biomimetic reactions, which mimic the chemical environment of the enzyme's active site without the protein itself, result in a variety of oxidation products with 6β-hydroxylation being only a minor product. nih.gov This highlights the crucial role of the protein structure in orienting the substrate and directing the hydroxylation to the specific 6β-position. nih.govmdpi.com

Data Tables

Kinetic Parameters for Steroid Hydroxylation by Cytochrome P450 Isoforms

This table summarizes kinetic data for the hydroxylation of various steroid substrates by different cytochrome P450 enzymes. While specific data for 6β-hydroxyestradiol-17β formation is limited, the provided values for related reactions offer insight into the enzymatic efficiency of steroid metabolism.

| Enzyme | Substrate | Reaction | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

|---|---|---|---|---|---|

| CYP1B1 (Val432 variant) | 17β-Estradiol | 4-Hydroxylation | 1-9 | 0.9-1.5 | nih.gov |

| CYP1B1 (Val432 variant) | 17β-Estradiol | 2-Hydroxylation | 1-9 | 0.3-0.6 | nih.gov |

| CYP1A2 | Estrone | Total Metabolism | 14 | 5.43 (min⁻¹) | researchgate.net |

| CYP3A4 | Estrone | Total Metabolism | 95 | 0.68 (min⁻¹) | researchgate.net |

| CYP3A5 | Estrone | Total Metabolism | 64 | 0.35 (min⁻¹) | researchgate.net |

| CYP3A4 | Testosterone | 6β-Hydroxylation | Varies (cooperative kinetics) | Varies | nih.govresearchgate.net |

Metabolic Fates and Interconversions of 6beta Hydroxyestradiol 17beta

Position of 6β-Hydroxyestradiol-17β within Established Steroid Hormone Biosynthesis and Metabolism Pathways

6β-Hydroxyestradiol-17β is a naturally occurring metabolite of the primary female sex hormone, Estradiol-17β. ontosight.ailookchem.com It is not a primary biosynthetic product but rather a downstream catabolite formed during the extensive metabolic processing of estrogens. The formation of 6β-Hydroxyestradiol-17β is a Phase I metabolic reaction, specifically a hydroxylation event that occurs on the B-ring of the steroid nucleus at the 6β position. lookchem.com This reaction is part of the broader network of steroid hormone metabolism, which aims to convert lipophilic steroid hormones into more water-soluble compounds for excretion. pharmgkb.orgnih.gov

The liver is the principal site for this biotransformation. lookchem.compharmgkb.org The conversion of Estradiol-17β to 6β-Hydroxyestradiol-17β is catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. nel.edu Specific isoforms have been identified as having significant activity in this reaction. Studies using human liver microsomes and selectively expressed human CYP isoforms have demonstrated that CYP3A4 and CYP3A5 play a dominant role in the formation of various hydroxyestrogen metabolites, including 6β-Hydroxyestradiol-17β. nih.gov Furthermore, research has shown that CYP1A1 possesses the catalytic ability to hydroxylate Estradiol-17β at multiple positions, including the 6α, 6β, and 7α positions. oup.comnih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway maps for steroid hormone biosynthesis confirm the position of 6β-Hydroxyestradiol-17β as a recognized metabolite within these complex networks. genome.jpgenome.jp

Further Biotransformations of 6β-Hydroxyestradiol-17β

Following its formation, 6β-Hydroxyestradiol-17β is subject to further metabolic conversions, primarily through conjugation reactions and potential interconversion with its corresponding keto-metabolite.

Conjugation is a critical Phase II metabolic process that significantly increases the water solubility of steroid metabolites, facilitating their elimination from the body through urine and bile. oup.comzrtlab.com Estrogens and their hydroxylated derivatives are known to undergo extensive conjugation with sulfate (B86663) and glucuronic acid. pharmgkb.orgresearchgate.net

Sulfation: Research has confirmed that 6β-Hydroxyestradiol-17β can be a substrate for sulfation. 6β-hydroxyestradiol 17-sulfate has been chemically synthesized and identified as a potential metabolite, indicating that sulfotransferases (SULTs) can act on this compound. mdpi.com This pathway involves the addition of a sulfonate group, typically to a hydroxyl group on the steroid, a reaction catalyzed by SULT enzymes.

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the steroid molecule. oup.comresearchgate.net While direct studies detailing the specific glucuronidation of 6β-Hydroxyestradiol-17β are less common, it is a well-established pathway for estrogen metabolites in general. researchgate.netnutripath.com.au Glucuronidation can occur at either the 3- or 17β-hydroxyl groups of steroidal hormones. oup.com The resulting glucuronide conjugates are highly polar and readily excreted. oup.comzrtlab.com

Evidence suggests a metabolic link between 6β-Hydroxyestradiol-17β and its corresponding ketone, 6-keto-Estradiol-17β. The formation of 6-keto-Estradiol-17β has been observed alongside 6β-Hydroxyestradiol-17β in in-vitro metabolism studies of estradiol (B170435). lookchem.com This transformation represents an oxidation of the 6β-hydroxyl group to a ketone, a biotransformation catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes. This interconversion is a common feature of steroid metabolism, where hydroxyl and keto forms of a steroid are often in dynamic equilibrium, modulating the biological activity and subsequent metabolic fate of the compounds.

Comparative Analysis of 6β-Hydroxylation with Other Regioselective Hydroxylation Pathways of Estradiol-17β (e.g., 2-, 4-, 7α-, 15α-, 16α-Hydroxylation)

The hydroxylation of Estradiol-17β is a complex process that can occur at several different positions on the steroid nucleus, with each pathway having distinct physiological implications. nih.govwikipedia.org The 6β-hydroxylation pathway is quantitatively a minor route compared to other major hydroxylation pathways. oup.com

2-Hydroxylation: This is the most dominant metabolic pathway for estradiol in the human liver, leading to the formation of 2-hydroxyestradiol (B1664083). nih.govpharmgkb.org Several CYP enzymes, including CYP1A2, CYP3A4, and members of the CYP2C subfamily, are involved. nel.eduoup.comwikipedia.org 2-hydroxy metabolites are generally considered less hormonally active and are part of a major detoxification route. nih.gov

4-Hydroxylation: This pathway produces 4-hydroxyestradiol (B23129) and is primarily catalyzed by CYP1B1, an enzyme highly expressed in estrogen target tissues like the breast and uterus. nih.govwikipedia.org While a minor pathway in the liver, its significance is elevated in extrahepatic tissues. wikipedia.org 4-hydroxyestrogens are considered potentially carcinogenic due to their ability to be oxidized to quinones that can damage DNA. nutripath.com.auwikipedia.org

16α-Hydroxylation: This pathway leads to the formation of 16α-hydroxyestrone and estriol (B74026) (16α-hydroxyestradiol). nih.govpnas.org It is considered a major pathway, particularly during pregnancy. wikipedia.org CYP3A enzymes contribute to this pathway. nih.govpharmgkb.org 16α-hydroxylated metabolites retain significant estrogenic activity. nih.gov

Other Hydroxylations: Minor hydroxylation also occurs at other positions, including 6α, 7α, and 15α, each catalyzed by specific CYP isoforms with varying efficiencies. oup.com For instance, CYP1A1 shows activity for 7α- and 15α-hydroxylation in addition to its primary 2-hydroxylation activity. oup.com

The regioselectivity of hydroxylation is highly dependent on the specific CYP450 isoform involved, as different enzymes preferentially attack different sites on the estradiol molecule. This differential metabolism in various tissues, dictated by the local expression of CYP enzymes, is crucial for determining the ultimate biological effect of estrogens. nih.govnih.gov

Table 1: Regioselective Hydroxylation of Estradiol-17β by Key Human Cytochrome P450 Isoforms

| CYP Isoform | Primary Hydroxylation Pathway(s) | Secondary/Minor Hydroxylation Pathway(s) | Reference(s) |

|---|---|---|---|

| CYP1A1 | 2-Hydroxylation | 4-, 6α-, 7α-, 15α-Hydroxylation | oup.com |

| CYP1A2 | 2-Hydroxylation (Highest Activity) | 4-Hydroxylation, 16α-Hydroxylation | oup.comwikipedia.orgpharmgkb.org |

| CYP1B1 | 4-Hydroxylation | 2-Hydroxylation | oup.comwikipedia.org |

| CYP3A4 | 2-Hydroxylation | 4-Hydroxylation, 6β-Hydroxylation, 16α- & 16β-Hydroxylation | nih.govoup.comwikipedia.org |

| CYP3A5 | 2- & 4-Hydroxylation (Similar Activity) | 6β-Hydroxylation | oup.comoup.com |

| CYP3A7 | 16α-Hydroxylation (of Estrone) | 2-, 4-, 6β-, 16β-Hydroxylation (of Estrone) | nih.gov |

Occurrence and Distribution of 6beta Hydroxyestradiol 17beta in Biological Systems for Research

Formation in Liver Microsomal Systems (e.g., Human, Mouse, Rat)

The liver is the principal site for the metabolism of estrogens, where a significant pathway involves hydroxylation catalyzed by cytochrome P450 (CYP) enzymes located in the microsomal fraction of hepatocytes. psu.edunih.govpharmgkb.org The formation of 6β-Hydroxyestradiol-17β is a recognized metabolic route in the liver microsomes of various species, including humans, mice, and rats.

In human liver microsomes, 6β-Hydroxyestradiol-17β is formed in significant quantities from the metabolism of 17β-estradiol. nih.gov Studies characterizing the NADPH-dependent metabolism of estradiol (B170435) have identified 6β-OH-E2 as one of several hydroxylated metabolites. nih.gov The formation of this metabolite, along with others like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), is strongly correlated with the activity of testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4/5 activity. This suggests a dominant role for hepatic CYP3A4 and CYP3A5 in the 6β-hydroxylation of estradiol in humans. nih.govoup.com Research using selectively expressed human CYP3A4 has confirmed its catalytic activity in this metabolic conversion. drugbank.com

In mouse liver microsomes, the formation of 6β-hydroxy and 6-keto derivatives of estradiol has been specifically demonstrated. acs.org This indicates that 6β-hydroxylation is a notable metabolic pathway for estradiol in this species.

In female rat liver microsomes, the metabolism of estradiol and its sulfate (B86663) conjugate leads to the production of 6β-hydroxyestradiol 17-sulfate. nih.govresearchgate.net The profile of estradiol metabolism can be significantly altered by the administration of different CYP450 inducers. For instance, treatment with phenobarbital (B1680315) or dexamethasone (B1670325) leads to a several-fold increase in the 6β-hydroxylation of estradiol. nih.govoup.com Further investigation using monoclonal antibodies has revealed that CYP2B1/2B2 and CYP3A1/3A2 are the primary enzymes responsible for this induced 6β-hydroxylation. nih.gov

Table 1: Formation of 6β-Hydroxyestradiol-17β in Liver Microsomal Systems

| Species | Key Findings | Involved Enzymes (if identified) | Citations |

|---|---|---|---|

| Human | 6β-OH-E2 is a significant metabolite of estradiol. | CYP3A4, CYP3A5 | nih.govoup.com |

| Mouse | Formation of 6β-hydroxy derivatives from estradiol is confirmed. | Not specified | acs.org |

| Rat (female) | 6β-hydroxylation is an inducible pathway. | CYP2B1/2B2, CYP3A1/3A2 | nih.govoup.com |

Presence in Other Tissue-Derived Systems (e.g., Placental Microsomes, Cell Culture Models for Metabolic Studies)

Beyond the liver, the formation of 6β-Hydroxyestradiol-17β has been observed in other specialized tissues and in vitro systems used for metabolic research.

Placental Microsomes: The human placenta is a key site for steroid hormone metabolism during pregnancy. Studies incubating estradiol with human term placental microsomes have detected the formation of small amounts of 6β-hydroxyestradiol, alongside other major metabolites like 2-hydroxyestradiol and 6α-hydroxyestradiol. ebi.ac.uk In equine placental tissues, specifically allantochorionic tissue homogenates, 6β-hydroxyoestradiol-17β was identified as a metabolite when testosterone was used as a substrate. nih.gov However, it was noted that both microsomal and cytosol fractions were required for the conversion of estradiol-17β to its 6-oxygenated forms in vitro, suggesting a more complex enzymatic process than in the liver. nih.gov

Cell Culture Models: Cell culture models are invaluable for dissecting specific metabolic pathways. Human liver cancer cell lines, such as HepG2, are known to express various drug-metabolizing enzymes and are used to study hepatic metabolism. mdpi.com Given that HepG2 cells express CYP3A4, the primary enzyme for estradiol 6β-hydroxylation in the human liver, they serve as a relevant in vitro model for studying the formation of 6β-Hydroxyestradiol-17β. nih.govmdpi.com The study of estradiol metabolism in such cell lines helps to understand the regulation of its biotransformation and the subsequent effects of its metabolites on cellular processes. mdpi.com Other cell lines, like the human breast cancer cell line MCF-7, have been used to investigate the effects of estradiol metabolites, demonstrating the importance of understanding the formation of these compounds in specific cellular contexts. nih.gov

Table 2: Presence of 6β-Hydroxyestradiol-17β in Other Systems

| System | Key Findings | Citations |

|---|---|---|

| Human Placental Microsomes | Small amounts of 6β-hydroxyestradiol are formed from estradiol. | ebi.ac.uk |

| Equine Placental Tissue | Identified as a metabolite from testosterone; requires both microsomal and cytosolic fractions for formation from estradiol. | nih.gov |

| Cell Culture (e.g., HepG2) | Inferred formation due to the presence of key metabolic enzymes like CYP3A4. Used to study the effects of estrogen metabolism. | nih.govmdpi.com |

Species-Specific Differences in 6β-Hydroxylation

The metabolic profile of estradiol, including the extent of 6β-hydroxylation, exhibits notable differences across various species. These variations are primarily due to differences in the expression levels and catalytic activities of cytochrome P450 enzymes.

Comparative studies of estradiol metabolism in liver microsomes from humans, Beagle dogs, and rats have shown that while the major phase I metabolic pathways are generally similar, the relative amounts of the metabolites generated differ among the species. nih.gov A study comparing human and rat liver microsomes confirmed the formation of numerous estradiol metabolites, highlighting species-dependent variations. mdpi.com

In female rats , the hepatic metabolism of estradiol sulfate is markedly different from that in male rats, with 6β-hydroxyestradiol 17-sulfate being one of the metabolites identified in females. researchgate.net Furthermore, the inducibility of specific metabolic pathways differs. For example, in rats, CYP3A-dependent testosterone 6β-hydroxylation is increased after exposure to certain xenobiotics, an effect not observed in minipigs . nih.gov

The enzymes responsible for 6β-hydroxylation also vary. In phenobarbital-treated female rats, CYP2B1/2B2 was found to completely inhibit the 6β-hydroxylation of estradiol, whereas in dexamethasone-treated rats, this inhibition was only partial, with CYP3A1/3A2 playing a more significant role. nih.gov This contrasts with humans , where CYP3A4 is the major enzyme. nih.gov Such species-specific differences in enzyme activity and regulation are critical considerations when extrapolating metabolic data from animal models to humans. nih.gov

Table 3: Summary of Species-Specific Differences in Estradiol 6β-Hydroxylation

| Species Comparison | Observation | Primary Enzymes Implicated | Citations |

|---|---|---|---|

| Human vs. Rat | Different relative amounts of metabolites produced. | Human: CYP3A4/5; Rat: CYP2B1/2B2, CYP3A1/3A2 | nih.govnih.govnih.govmdpi.com |

| Rat (Male vs. Female) | Metabolism of estradiol sulfate is remarkably different between sexes; 6β-hydroxylated metabolite found in females. | Not specified for sex difference | researchgate.net |

| Rat vs. Minipig | Differential induction of CYP3A-dependent 6β-hydroxylation by xenobiotics. | CYP3A | nih.gov |

Analytical Methodologies for the Detection and Quantification of 6beta Hydroxyestradiol 17beta in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of analytical methodologies for 6beta-Hydroxyestradiol-17beta, providing the necessary separation from a complex mixture of endogenous and exogenous compounds. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of steroids, including this compound. mdpi.com The versatility of HPLC lies in the wide array of stationary phases (columns) and mobile phase compositions that can be tailored to achieve optimal separation. For estrogen analysis, reversed-phase columns, such as C18, are commonly employed. mdpi.comarabjchem.org

The detection of this compound by HPLC can be challenging due to its low physiological concentrations and the lack of a strong chromophore for UV detection. arabjchem.org To overcome this, derivatization with a fluorescent tag is a common strategy to enhance sensitivity. mdpi.com For instance, dansyl chloride can be used as a derivatizing agent, allowing for highly sensitive fluorescence detection. mdpi.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. mdpi.comarabjchem.org

Table 1: Example HPLC Conditions for Estrogen Analysis

| Parameter | Condition |

|---|---|

| Column | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) mdpi.com |

| Mobile Phase | Water with 0.1% formic acid and methanol mdpi.com |

| Elution | Gradient mdpi.com |

| Flow Rate | 0.5 mL/min mdpi.com |

| Temperature | 50 °C mdpi.com |

| Detection | Fluorescence (λEX 350 nm and λEM 530 nm) after derivatization with dansyl chloride mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com For non-volatile compounds like steroids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. researchgate.net Common derivatization reagents for estrogens include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(trimethylsilyl)imidazole (TMSI). restek.comnih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. restek.com The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific detection and quantification. unito.it GC-MS offers excellent chromatographic resolution and is a well-established method for steroid analysis. researchgate.net

Table 2: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 100% dimethylpolysiloxane) restek.com |

| Injector Temperature | ≥300°C restek.com |

| Oven Program | Temperature gradient to elute high molecular weight compounds restek.comunito.it |

| Carrier Gas | Helium or Nitrogen globalresearchonline.net |

| Derivatization | Silylation (e.g., with MSTFA or TMSI) restek.comnih.gov |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of low-abundance molecules like this compound in complex biological matrices. nih.govmedrxiv.org This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. medrxiv.orgnih.gov

In an LC-MS/MS system, the analytes are first separated by an HPLC column. The eluent is then directed to the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). medrxiv.org The precursor ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity. medrxiv.org The lower limits of quantification (LLOQs) for estrogens using LC-MS/MS can be in the picogram per milliliter (pg/mL) range. researchgate.netmedrxiv.org

Table 3: Illustrative LC-MS/MS Method Parameters for Estrogen Quantification

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase HPLC (e.g., C18 column) medrxiv.org |

| Mobile Phase | Methanol-water gradient medrxiv.org |

| Ionization | Electrospray Ionization (ESI), often in negative mode medrxiv.orgnih.gov |

| Detection | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode medrxiv.org |

| LLOQ | Can range from 10 - 400 pg/mL depending on the specific steroid medrxiv.org |

Isotopic Labeling and Radioactivity Detection in Metabolic Studies

To elucidate the metabolic pathways of estradiol (B170435) and identify its various metabolites, including this compound, researchers often employ isotopic labeling. nih.gov This involves using estradiol molecules in which one or more atoms have been replaced with a stable or radioactive isotope.

In studies utilizing radioactive isotopes, such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), radiolabeled estradiol is administered to an in vivo or in vitro system. nih.gov The metabolites are then separated, typically by HPLC, and the radioactivity in the eluent is monitored by a radioactivity detector. researchgate.net This allows for the identification and quantification of all metabolites, even those that are unknown or for which no reference standard is available. researchgate.net For example, the metabolism of [3H]17beta-estradiol has been studied in human liver microsomes, leading to the identification of numerous radioactive metabolite peaks, including hydroxylated forms. nih.gov

Stable isotope labeling, often using deuterium (B1214612) ([2H]) or carbon-13 ([13C]), is another powerful tool, particularly when coupled with mass spectrometry. nih.gov The isotopically labeled compound and its unlabeled counterpart can be co-incubated, and the resulting metabolites are analyzed by LC-MS/MS. The characteristic mass shift between the labeled and unlabeled metabolites aids in their identification and differentiation from endogenous background interferences. nih.gov

Preparation of Reference Standards for Analytical Validation

The availability of high-purity reference standards is a prerequisite for the development and validation of any quantitative analytical method. For this compound, a well-characterized reference standard is necessary to:

Establish Linearity: Create calibration curves by preparing a series of standard solutions at known concentrations. arabjchem.org

Determine Accuracy and Precision: Assess the performance of the analytical method by analyzing quality control samples prepared from the reference standard. medrxiv.org

Confirm Specificity: Ensure that the analytical signal is unique to the analyte and not a result of interfering substances.

Reference standards are typically synthesized with a high degree of purity, which is confirmed by various analytical techniques. The preparation of working standard solutions involves accurately weighing the reference material and dissolving it in a suitable solvent, such as methanol, to create a stock solution. unito.it From this stock solution, a series of dilutions are made to prepare calibrators and quality control samples. unito.it The stability of these solutions under different storage conditions (e.g., room temperature, refrigerated, frozen) is also evaluated to ensure the integrity of the quantitative data. arabjchem.org

Q & A

Basic Research: What are the recommended analytical techniques for characterizing 6β-Hydroxyestradiol-17β, and how are they validated in method development?

Methodological Answer:

Characterization typically employs high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on hydroxyl and stereochemical configurations. Validation follows ICH guidelines, including parameters like specificity, linearity, and precision. For traceability, cross-referencing pharmacopeial standards (e.g., USP/EP) is recommended when feasible .

Basic Research: What safety protocols are essential for handling 6β-Hydroxyestradiol-17β in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize aerosol exposure .

- Personal Protective Equipment (PPE): Wear impermeable gloves (e.g., nitrile) and lab coats; avoid latex due to permeability risks. Eye protection is mandatory when handling powders .

- Storage: Store in airtight containers at recommended temperatures (often 2–8°C), away from ignition sources. Label containers with GHS hazard codes (e.g., H351 for suspected carcinogenicity) .

Advanced Research: How can researchers design experiments to investigate 6β-Hydroxyestradiol-17β’s interaction with 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms?

Methodological Answer:

- Enzyme Assays: Use recombinant 17β-HSD isoforms (e.g., type 1 or 2) in cell-free systems. Monitor NAD(P)H cofactor consumption spectrophotometrically at 340 nm. Include controls with known inhibitors (e.g., 6β-(thiaheptanamide) derivatives) to validate assay specificity .

- Kinetic Analysis: Determine and using Lineweaver-Burk plots. Compare substrate specificity against estradiol and other derivatives .

- Molecular Docking: Perform in silico modeling to predict binding affinities, focusing on the 6β-hydroxyl group’s steric effects on enzyme active sites .

Advanced Research: How can contradictory data on the estrogenic activity of 6β-Hydroxyestradiol-17β derivatives be resolved?

Methodological Answer:

- Dose-Response Studies: Use ERα/ERβ reporter assays (e.g., luciferase-based) across a wide concentration range (1 pM–10 µM) to identify non-monotonic effects .

- Metabolite Profiling: Employ LC-MS/MS to quantify metabolic byproducts (e.g., glucuronides or sulfates) that may interfere with receptor binding .

- Comparative Analysis: Cross-validate findings using orthogonal methods (e.g., qPCR for estrogen-responsive genes like TFF1 or GREB1) to rule out assay-specific artifacts .

Advanced Research: What strategies mitigate off-target effects when developing 17β-HSD inhibitors based on 6β-Hydroxyestradiol-17β?

Methodological Answer:

- Structural Modification: Introduce bulky substituents at the C6 position to reduce ER binding while retaining enzyme inhibitory activity. For example, 6β-alkylation or halogenation .

- Selectivity Screening: Test inhibitors against a panel of steroidogenic enzymes (e.g., 3β-HSD, aromatase) to identify isoform-specific agents .

- In Vivo Validation: Use ovariectomized rodent models to assess uterine weight changes and hepatic enzyme induction, ensuring minimal estrogenic side effects .

Basic Research: How is 6β-Hydroxyestradiol-17β synthesized, and what purity criteria are applied?

Methodological Answer:

- Synthesis Route: Start with estradiol, perform microbial hydroxylation (e.g., using Streptomyces spp.) or chemical oxidation at C6. Protect the 17β-hydroxyl group during synthesis to prevent side reactions .

- Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate) or preparative HPLC. Validate purity (>98%) via melting point analysis and chiral chromatography to confirm β-stereochemistry .

Advanced Research: What in vivo models are suitable for studying the pharmacokinetics of 6β-Hydroxyestradiol-17β?

Methodological Answer:

- Rodent Models: Administer radiolabeled -6β-Hydroxyestradiol-17β intravenously. Collect plasma/tissue samples at timed intervals. Use scintillation counting for bioavailability and tissue distribution analysis .

- Metabolite Identification: Perform bile duct cannulation to collect bile and fecal samples. Analyze conjugates (e.g., glucuronides) using enzymatic hydrolysis followed by LC-MS .

- Pharmacokinetic Modeling: Apply non-compartmental analysis (NCA) to calculate , , and AUC. Compare with estradiol to assess metabolic stability .

Advanced Research: How can researchers address discrepancies in reported enzyme kinetic parameters for 6β-Hydroxyestradiol-17β?

Methodological Answer:

- Standardized Assay Conditions: Control pH (7.4), temperature (37°C), and ionic strength across studies. Pre-incubate enzymes with cofactors (NAD+/NADH) to stabilize activity .

- Inter-Laboratory Validation: Share protocols and reference standards (e.g., USP-certified 6β-Hydroxyestradiol-17β) to harmonize measurements .

- Data Reanalysis: Apply robust statistical methods (e.g., Bayesian meta-analysis) to reconcile variations reported in literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.